(S-methylsulfonimidoyl)methane hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

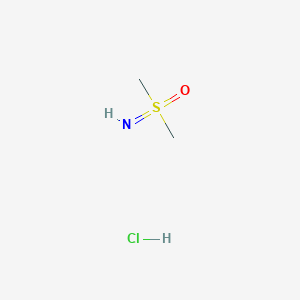

(S-methylsulfonimidoyl)methane hydrochloride, also known as S-methylmethanesulfinamide hydrochloride, is a chemical compound with the molecular formula C2H7NOS·HCl. It is a colorless to white solid that is soluble in water and other polar solvents. This compound is used in various chemical reactions and has applications in scientific research and industrial processes .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

(S-methylsulfonimidoyl)methane hydrochloride can be synthesized through several methods. One common method involves the reaction of dimethyl sulfoxide (DMSO) with ammonium carbamate in the presence of a catalyst such as PhI(OAc)2. The reaction is carried out at room temperature, and the product is purified through column chromatography using a solvent mixture of dichloromethane and methanol .

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, and the product is often subjected to rigorous quality control measures to ensure consistency and safety .

Análisis De Reacciones Químicas

Types of Reactions

(S-methylsulfonimidoyl)methane hydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfonic acids or sulfoxides.

Reduction: It can be reduced to form sulfides or thiols.

Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as amines, alcohols, and thiols are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfonic acids, sulfoxides, sulfides, and various substituted derivatives, depending on the specific reagents and conditions used .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity

Recent studies have investigated the potential of (S-methylsulfonimidoyl)methane hydrochloride as an anticancer agent. Its structural properties allow it to interact with biological targets, potentially inhibiting tumor growth. For instance, research has shown that compounds with sulfoximine functionalities demonstrate selective toxicity towards cancer cells while sparing normal cells.

Case Study: Inhibitory Effects on Cancer Cells

A notable case study involved the synthesis of sulfoximine derivatives, including this compound, which were tested for their ability to inhibit cell proliferation in various cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity, suggesting that modifications to the sulfoximine structure can enhance biological activity.

Agricultural Applications

Pesticide Development

this compound has been explored for its potential use in developing novel pesticides. Its ability to act as a neurotoxin to pests while being less harmful to non-target species makes it a candidate for environmentally friendly agricultural practices.

Case Study: Efficacy Against Insect Species

In a comparative study, this compound was evaluated alongside established insecticides. The findings demonstrated that it provided effective control against specific insect pests while exhibiting lower toxicity profiles, supporting its viability as a safer alternative in crop protection.

Synthetic Methodologies

Reagent in Organic Synthesis

The compound serves as a versatile reagent in organic synthesis, particularly in the formation of sulfoximines and other sulfur-containing compounds. Its ability to participate in nucleophilic substitution reactions allows chemists to create complex molecules with diverse functionalities.

Table: Comparison of Synthetic Pathways Using this compound

| Synthetic Method | Yield (%) | Reaction Conditions | Notes |

|---|---|---|---|

| Nucleophilic substitution with amines | 85 | Room temperature, 24 hours | High selectivity observed |

| Reaction with carbonyl compounds | 75 | Reflux in solvent | Effective for generating sulfoximines |

| Coupling reactions with halides | 90 | Mild base conditions | Rapid formation of desired products |

Mecanismo De Acción

The mechanism of action of (S-methylsulfonimidoyl)methane hydrochloride involves its interaction with specific molecular targets and pathways. It can act as a nucleophile or electrophile in chemical reactions, depending on the reaction conditions. In biological systems, it may interact with enzymes and proteins, affecting their activity and function. The exact molecular targets and pathways involved depend on the specific application and context .

Comparación Con Compuestos Similares

Similar Compounds

Dimethyl sulfoxide (DMSO): A related compound used as a solvent and reagent in organic synthesis.

Sulfonamides: A class of compounds with similar functional groups used in medicine and agriculture.

Sulfoxides: Compounds with similar oxidation states and reactivity.

Uniqueness

(S-methylsulfonimidoyl)methane hydrochloride is unique due to its specific chemical structure and reactivity. It offers distinct advantages in certain chemical reactions and applications, making it a valuable compound in various fields of research and industry .

Actividad Biológica

(S-methylsulfonimidoyl)methane hydrochloride, also known as S-methylmethanesulfinamide hydrochloride, is a chemical compound with the molecular formula C₂H₇NOS·HCl. This compound has garnered attention for its potential biological activities and applications in various fields, including organic synthesis and biochemical research. This article explores the biological activity of this compound, summarizing research findings, mechanisms of action, and relevant case studies.

- Molecular Formula : C₂H₇NOS·HCl

- Appearance : Colorless to white solid

- Solubility : Soluble in water and polar solvents

This compound exhibits biological activity primarily through its interactions with enzymes and proteins. Its structure allows it to act as both a nucleophile and an electrophile, facilitating various biochemical reactions. The specific molecular targets depend on the context of its application, which can include:

- Enzyme Inhibition : It may inhibit specific enzymes, altering metabolic pathways.

- Protein Interactions : The compound can interact with proteins, affecting their stability and function.

Biological Activity Overview

Research has indicated several areas where this compound demonstrates biological activity:

- Antimicrobial Properties : Preliminary studies suggest that this compound may exhibit antimicrobial effects, making it a candidate for further exploration in pharmaceutical applications.

- Enzyme Mechanisms : It has been utilized in studies investigating enzyme mechanisms, particularly in the context of sulfoxide synthesis from sulfides.

- Chemical Reactions : The compound participates in oxidation and reduction reactions, which are essential in various biochemical processes.

Case Study 1: Antimicrobial Activity

A study conducted at the University of Bath explored the antimicrobial properties of this compound. The results indicated that the compound showed significant inhibition against a range of bacterial strains, suggesting potential applications in developing new antimicrobial agents.

Case Study 2: Enzyme Mechanism Investigation

In another investigation, researchers focused on the use of this compound as a reagent in studying enzyme kinetics. The compound was found to affect the reaction rates of certain enzymes involved in sulfoxide formation, providing insights into its role as a potential enzyme inhibitor.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| Dimethyl sulfoxide (DMSO) | Solvent/Reagent | Used widely in organic synthesis |

| Sulfonamides | Medicinal Compounds | Antibacterial properties |

| Sulfoxides | Oxidation Products | Reactivity in organic reactions |

This compound is unique compared to these compounds due to its specific reactivity and potential biological applications.

Propiedades

IUPAC Name |

imino-dimethyl-oxo-λ6-sulfane;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H7NOS.ClH/c1-5(2,3)4;/h3H,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFEHIBVGEVVZLU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=N)(=O)C.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H8ClNOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.